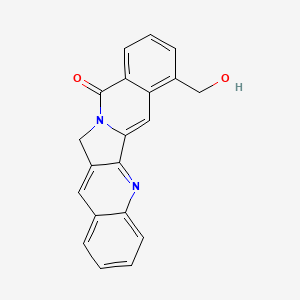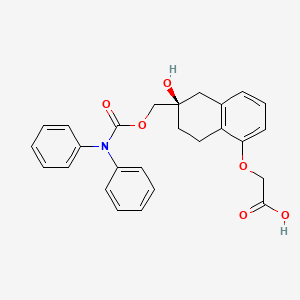
FK-788
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK-788 is a synthetic organic compound known for its potent and selective activity as a prostanoid IP receptor agonist. It is a diphenylcarbamate derivative with the molecular formula C26H25NO6 . This compound has been primarily investigated for its therapeutic potential in treating chronic hepatitis C virus infection .
Preparation Methods
FK-788 is synthesized through a series of chemical reactions involving the formation of a diphenylcarbamate structure. The synthetic route typically involves the reaction of a tetrahydronaphthalene skeleton with various reagents to achieve the desired diphenylcarbamate derivative . The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
FK-788 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the replacement of functional groups with other chemical entities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: FK-788 serves as a model compound for studying prostanoid IP receptor agonists and their chemical properties.
Biology: this compound is used in biological research to investigate the role of prostanoid IP receptors in cellular processes.
Medicine: this compound has shown promise in clinical trials for the treatment of chronic hepatitis C virus infection.
Mechanism of Action
FK-788 exerts its effects by acting as an agonist for the prostanoid IP receptor. This receptor is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. This compound binds to the prostanoid IP receptor, activating it and triggering downstream signaling pathways that lead to its therapeutic effects .
Comparison with Similar Compounds
FK-788 is unique among prostanoid IP receptor agonists due to its high potency and selectivity. Similar compounds include:
Iloprost: Another prostanoid IP receptor agonist used for treating pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog used for similar therapeutic purposes.
Selexipag: A selective IP receptor agonist used for treating pulmonary arterial hypertension.
Compared to these compounds, this compound exhibits a higher binding affinity for the prostanoid IP receptor and greater metabolic stability .
properties
CAS RN |
227951-89-5 |
|---|---|
Molecular Formula |
C26H25NO6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1 |
InChI Key |
UZJAIYJXBYWENR-AREMUKBSSA-N |
Isomeric SMILES |
C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
synonyms |
FK-788 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1242993.png)
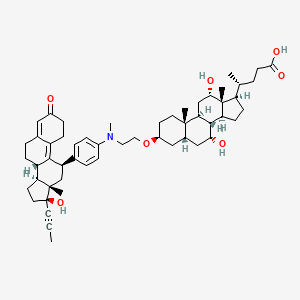
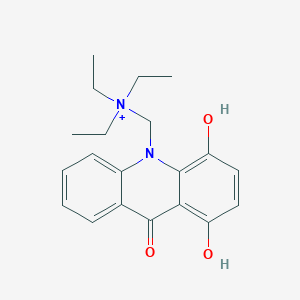
![(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1242999.png)
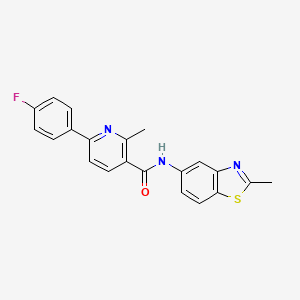
![[beta-Mercapto-beta,beta-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin](/img/structure/B1243003.png)
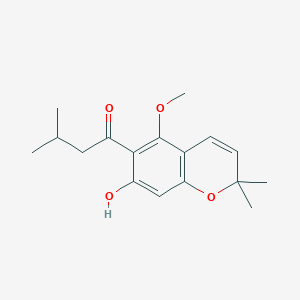
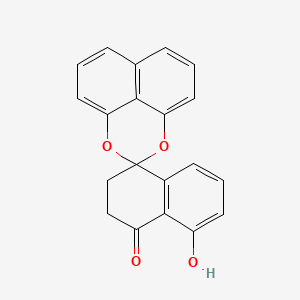
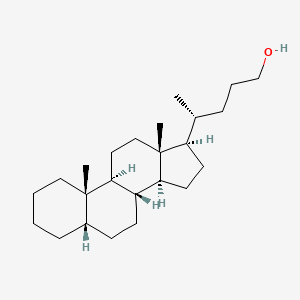
![3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1243009.png)
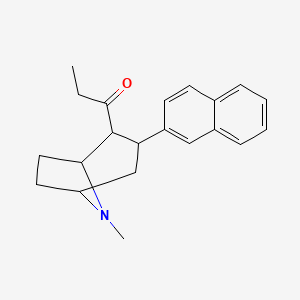
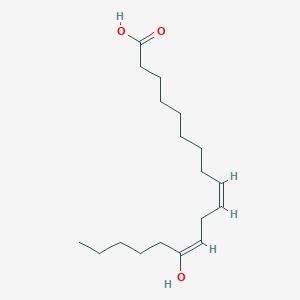
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)
